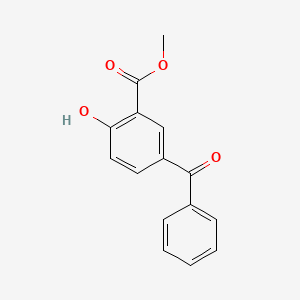
5-Benzoyl-2-hydroxy-benzoicacidmethylester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzoyl-2-hydroxy-benzoicacidmethylester, also known as methyl 5-benzoylsalicylate, is an organic compound with the molecular formula C15H12O4. It is a derivative of salicylic acid, where the hydroxyl group at the 2-position is esterified with a methyl group, and the benzoyl group is attached to the 5-position. This compound is known for its applications in various fields, including pharmaceuticals, cosmetics, and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzoyl-2-hydroxy-benzoicacidmethylester typically involves the esterification of 5-benzoylsalicylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
5-Benzoylsalicylic acid+MethanolH2SO4this compound+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and reduce the need for corrosive liquid acids.
Chemical Reactions Analysis
Types of Reactions
5-Benzoyl-2-hydroxy-benzoicacidmethylester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles.
Major Products
Oxidation: Formation of 5-benzoyl-2-hydroxybenzoic acid.
Reduction: Formation of 5-benzyl-2-hydroxy-benzoicacidmethylester.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
5-Benzoyl-2-hydroxy-benzoicacidmethylester is utilized in several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug formulations and as a precursor for active pharmaceutical ingredients.
Industry: Employed in the production of cosmetics and personal care products due to its potential skin-beneficial properties.
Mechanism of Action
The mechanism of action of 5-Benzoyl-2-hydroxy-benzoicacidmethylester involves its interaction with biological targets such as enzymes and receptors. The benzoyl group can interact with hydrophobic pockets in proteins, while the hydroxyl and ester groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-methylsalicylate: Similar structure but with a methyl group instead of a benzoyl group.
Methyl 2-hydroxybenzoate: Lacks the benzoyl group at the 5-position.
Methyl 4-hydroxybenzoate: Hydroxyl group at the 4-position instead of the 2-position.
Uniqueness
5-Benzoyl-2-hydroxy-benzoicacidmethylester is unique due to the presence of both a benzoyl group and an esterified hydroxyl group, which confer distinct chemical and biological properties. The benzoyl group enhances its hydrophobicity and potential interactions with biological targets, while the ester group increases its stability and solubility in organic solvents.
Properties
Molecular Formula |
C15H12O4 |
|---|---|
Molecular Weight |
256.25 g/mol |
IUPAC Name |
methyl 5-benzoyl-2-hydroxybenzoate |
InChI |
InChI=1S/C15H12O4/c1-19-15(18)12-9-11(7-8-13(12)16)14(17)10-5-3-2-4-6-10/h2-9,16H,1H3 |
InChI Key |
WAVWKJPLXGLGPK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-methoxyphenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}propanamide](/img/structure/B12272407.png)
![[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl][(2-fluorophenyl)methyl]methylamine](/img/structure/B12272412.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole](/img/structure/B12272416.png)
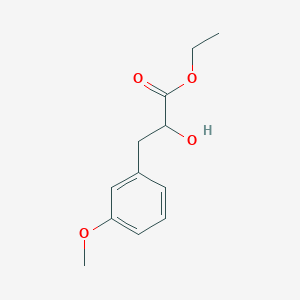
![N-[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]-5-chloro-N-methylpyrimidin-2-amine](/img/structure/B12272424.png)
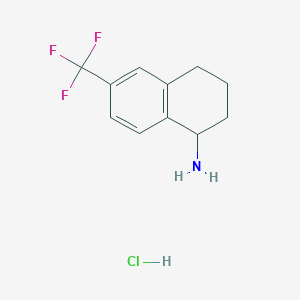

![Cyclopropanecarboxylicacid,2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-,(1S,2S)](/img/structure/B12272437.png)
![N-ethyl-6-methyl-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12272462.png)
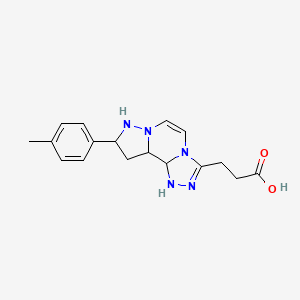
![3-methoxy-2-methyl-6-{3-[(2-methylpyridin-4-yl)oxy]azetidine-1-carbonyl}-2H-indazole](/img/structure/B12272471.png)
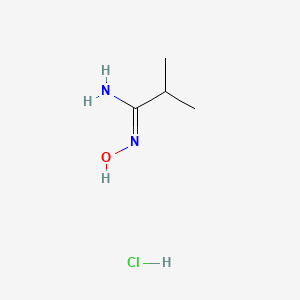
![(6R,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol](/img/structure/B12272473.png)
![(2S)-2-amino-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid](/img/structure/B12272495.png)
